1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one is a chemical compound with the molecular formula C12H13F3N2O and a molecular weight of 258.24 g/mol This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an azepan-2-one moiety at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves several steps. One common synthetic route starts with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various methods, including the reaction of 6-trifluoromethylpyridine with appropriate reagents . The azepan-2-one moiety is then introduced through a series of reactions, typically involving the formation of an intermediate that can be cyclized to form the azepan-2-one ring . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and the azepan-2-one moiety contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Trifluoromethyl)pyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound has a similar pyridine ring with a trifluoromethyl group but differs in the presence of an ethanone moiety instead of an azepan-2-one ring.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: This compound features an ethanol group instead of the azepan-2-one ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13F3N2O |
---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
1-[6-(trifluoromethyl)pyridin-3-yl]azepan-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-6-5-9(8-16-10)17-7-3-1-2-4-11(17)18/h5-6,8H,1-4,7H2 |
InChI-Schlüssel |
NICFRCUEOOALOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.